molecular formula C21H20BrNO4 B2412814 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879048-70-1

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B2412814
M. Wt: 430.298
InChI Key: RQMHWFLOJFNQIB-UHFFFAOYSA-N
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Description

The compound “1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one, which is also known as 2-oxindole . Indolin-2-one derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study conducted by Bargavi et al. (2021) focused on synthesizing isatin derivatives, including compounds similar to 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one. They used spectroscopic methods and single-crystal X-ray diffraction for structural analysis. Additionally, they evaluated quantum chemical parameters such as orbital energies and electrophilicity index, and performed druglikeness and bioactivity score calculations (Bargavi, Gouthaman, Sugunalakshmi, & Lakshmi, 2021).

Medicinal Chemistry and Biological Activity

  • Vuram et al. (2015) described a method for synthesizing a range of indolyl-indolin-2-ones, which are structurally related to the compound . They highlighted the efficiency of their method in producing these compounds, which can be useful in medicinal chemistry (Vuram, Kabilan, & Chadha, 2015).

Potential Antimicrobial Properties

  • Research by Blanchard, Cameron, and Jha (2013) explored the synthesis of indolin-2-one-based enol-ethers, starting from 2-hydroxyindole-3-carboxaldehydes. These compounds could serve as precursors for further chemical modifications, potentially leading to substances with biological activities, including antimicrobial properties (Blanchard, Cameron, & Jha, 2013).

Development of Spiro Heterocyclic Systems

  • Abdel-ghany et al. (2000) reported the synthesis of new spiro heterocyclic systems derived from 3-hydroxy-3(2-oxocyclohexyl)indolin-2-one, which is structurally related to the compound of interest. These novel systems could have implications in the development of new chemical entities for various applications (Abdel-ghany, Khodairy, & Moustafa, 2000).

Anticancer and Antimicrobial Activities

  • Bikshapathi et al. (2017) synthesized a series of C(3)-trifluoromethylated compounds derived from N-substituted isatins and evaluated them for in vitro cytotoxic and antibacterial activities. This research suggests potential applications of similar compounds in the fields of cancer and infectious diseases (Bikshapathi et al., 2017).

Novel Synthesis Methods

  • Wen et al. (2017) developed an efficient approach for synthesizing 2-hydroxy-indolin-3-ones, using a novel oxidative cyclization process. This research contributes to the advancement of synthetic methodologies for producing indolin-3-one derivatives, which could have diverse applications (Wen et al., 2017).

Potential Anti-HIV Activity

properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMHWFLOJFNQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

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